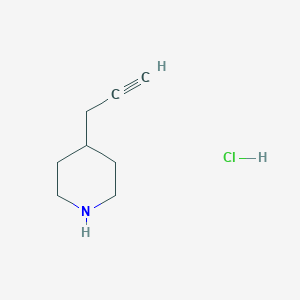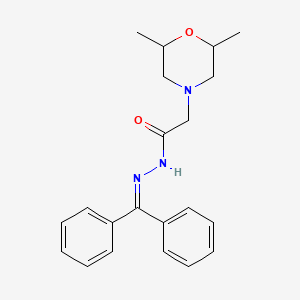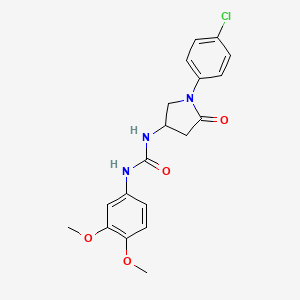
1-(1-(4-氯苯基)-5-氧代吡咯烷-3-基)-3-(3,4-二甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential therapeutic applications, particularly as anticancer agents. The structural motif of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety, which can be further modified to enhance biological activity and specificity .
Synthesis Analysis
The synthesis of diaryl urea derivatives often involves the coupling of an aryl isocyanate with an amine. In the context of anticancer research, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design. These compounds were then evaluated for their antiproliferative activity against various cancer cell lines . Although the specific synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea is not detailed in the provided papers, the general approach to synthesizing similar compounds suggests a multi-step process involving the formation of the urea linkage as a key step.
Molecular Structure Analysis
The molecular structure of diaryl ureas can be analyzed using techniques such as X-ray diffraction (XRD). For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound with a non-linear optical material property, was determined using XRD. The compound was found to crystallize in the monoclinic system with a space group P21/a . Although this is not the exact compound , it provides insight into the potential crystalline nature and molecular arrangement that could be expected for similar diaryl urea compounds.
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, including photodegradation. The photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea was studied in different media using a xenon lamp as a light source. The rate constants, half-lives, and photoreaction products were determined, with the products showing some differences depending on the medium. One of the main products, 2-chlorobenzamide, was found to be capable of forming DNA adducts . This suggests that diaryl ureas can undergo complex reactions under light exposure, which may have implications for their stability and toxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas can be characterized using various spectroscopic and analytical techniques. For example, the FT-IR spectra can be used to identify functional groups present in the compound. The UV-visible spectra and refractive index measurements can provide information on the optical properties of the crystals. The second-harmonic generation (SHG) efficiency can be used to assess the non-linear optical properties, as demonstrated by a related compound with an SHG efficiency of 0.7 times that of urea . These properties are crucial for understanding the behavior of these compounds in biological systems and for their potential applications in materials science.
科学研究应用
电子转移应用
- 对脲衍生物的研究,如尿嘧啶二酮取代的乙烯基钌和锇配合物,已证明了通过氢键维持二聚体结构的能力,这对于电子转移应用至关重要。这些配合物显示可逆氧化而不显着分裂电位,表明电子转移应用的潜力,尽管所研究的特定尿嘧啶二酮基序由于缺乏氢键功能对占据前沿能级的贡献而不支持电子转移 (Pichlmaier 等人,2009)。
光学和电子性质
- 对查耳酮衍生物的研究,其结构与查询化合物相似,突出了它们显着的电光性质和在非线性光学中的潜在应用。与标准脲相比,这些材料表现出较高的二次和三次谐波发生值,表明它们在光电器件制造中具有潜在用途 (Shkir 等人,2018)。
结构和分子研究
- 杂环脲的络合诱导研究揭示了对其构象行为和氢键配合物形成的见解。这些发现对于理解脲衍生物在材料科学和分子工程等各个领域的分子结构和潜在应用至关重要 (Corbin 等人,2001)。
抗癌应用
- 已经进行了脲衍生物作为抗癌剂的合成和生物学评估,一些化合物对癌细胞系显示出显着的抗增殖作用。这表明此类化合物(包括 1-(1-(4-氯苯基)-5-氧代吡咯烷-3-基)-3-(3,4-二甲氧基苯基)脲)在开发新的抗癌疗法中的潜力 (Jian 等人,2020)。
腐蚀抑制
- 已经研究了脲衍生物在酸性环境中对低碳钢的腐蚀抑制性能。这些研究提供了对此类化合物在工业应用中的保护机制和有效性的见解,突出了它们作为腐蚀抑制剂的潜力 (Mistry 等人,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-16-8-5-13(9-17(16)27-2)21-19(25)22-14-10-18(24)23(11-14)15-6-3-12(20)4-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWBFCWCTHFMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

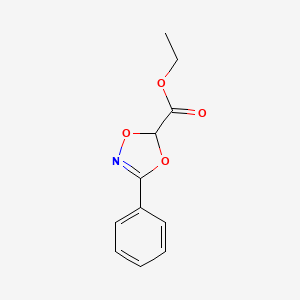
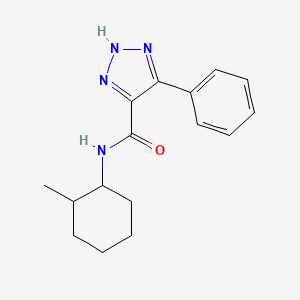
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)
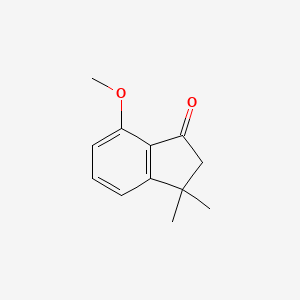
![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)
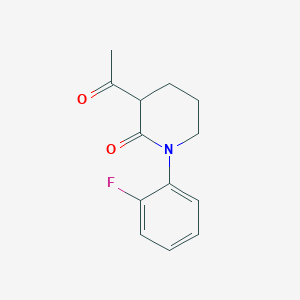
![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
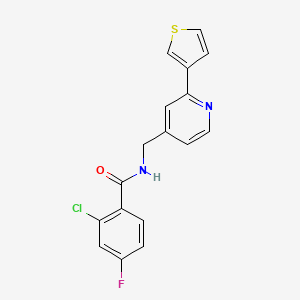
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
